molecular formula C23H23N7OS B11186536 (4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one CAS No. 669747-29-9

(4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11186536
CAS No.: 669747-29-9
M. Wt: 445.5 g/mol
InChI Key: SCGLSUOFWSNUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 4-[(cyclopentylamino)methylene]-2,4-dihydro-2-phenyl-5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is a complex organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure that includes a pyrazolone core, a cyclopentylamino group, and a phenyl-tetrazolyl-thio substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4-[(cyclopentylamino)methylene]-2,4-dihydro-2-phenyl-5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- typically involves multi-step reactions. One common method includes the condensation of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of catalysts such as piperidine . Another approach involves the reaction of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3H-Pyrazol-3-one, 4-[(cyclopentylamino)methylene]-2,4-dihydro-2-phenyl-5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

669747-29-9

Molecular Formula

C23H23N7OS

Molecular Weight

445.5 g/mol

IUPAC Name

4-(cyclopentyliminomethyl)-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H23N7OS/c31-22-20(15-24-17-9-7-8-10-17)21(26-29(22)18-11-3-1-4-12-18)16-32-23-25-27-28-30(23)19-13-5-2-6-14-19/h1-6,11-15,17,26H,7-10,16H2

InChI Key

SCGLSUOFWSNUEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.